Thieno[3,2-b]thiophene-3-carbonitrile
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Description
Thieno[3,2-b]thiophene-3-carbonitrile is a heterocyclic compound that has gained significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of thiophene and has a molecular formula of C8H4N2S. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Thieno[3,2-b]thiophene-3-carbonitrile can be synthesized through O-alkylation of 2-hydroxy-thiophene-3-carbonitriles, leading to various derivatives like 3-amino-2-benzoyl-thieno[2,3–b]furans and 3-amino-thieno[3,2–b]furan-2-carboxylates (Gewald & Bellmann, 1983).
- Reactivity and Functionalization : Methods for large-scale synthesis and functionalization of thieno[3,2-b]thiophene and its derivatives have been developed, including catalytic reactions and electrophilic quenching to create disubstituted derivatives (Fuller, Iddon, & Smith, 1997).
Applications in Material Science
- Optoelectronic Materials : this compound and its derivatives are key components in various optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to form π-stacked structures and exhibit p-type field-effect transistor behavior makes it valuable in these applications (Yingchi Liu et al., 2009).
- Synthesis of Conjugated Polymers : The compound is utilized in the synthesis of conjugated organic polymers, which are important for electronic and optoelectronic devices. For instance, polymers containing 4-thieno[3,2-b]thiophen-3-ylbenzonitrile show promising electronic and optical properties for applications like electrochromic devices and solar cells (Ozturk, Isci, Yalın, & Gunturkun, 2019).
Pharmaceutical and Biological Applications
- Antimicrobial Activity : Certain derivatives of thieno[3,2-b]thiophene exhibit significant antimicrobial activity. For example, some bis-cyanopyrazole derivatives containing the thieno[3,2-b]thiophene moiety have shown effectiveness against various microbes, comparable to standard drugs like amphotericin B and Penicillin G (Mabkhot, Kheder, & Farag, 2013).
Properties
IUPAC Name |
thieno[3,2-b]thiophene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVZSCXRIWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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